Cas no 2097926-24-2 (4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine)

4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine
- AKOS032457854
- F6479-6323
- 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine
- 4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine
- 4-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-2-methylpyrimidine
- 2097926-24-2
-
- Inchi: 1S/C17H20ClN3O4S/c1-12-19-8-5-17(20-12)25-14-6-9-21(10-7-14)26(22,23)16-11-13(18)3-4-15(16)24-2/h3-5,8,11,14H,6-7,9-10H2,1-2H3
- InChI Key: BZACCNLVXDPVFZ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C=1)S(N1CCC(CC1)OC1C=CN=C(C)N=1)(=O)=O)OC
Computed Properties
- Exact Mass: 397.0863050g/mol
- Monoisotopic Mass: 397.0863050g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 551
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90Ų
- XLogP3: 2.9
4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6479-6323-75mg |
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine |
2097926-24-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6479-6323-50mg |
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine |
2097926-24-2 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6479-6323-1mg |
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine |
2097926-24-2 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6479-6323-3mg |
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine |
2097926-24-2 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6479-6323-5mg |
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine |
2097926-24-2 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6479-6323-15mg |
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine |
2097926-24-2 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6479-6323-2mg |
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine |
2097926-24-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6479-6323-10μmol |
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine |
2097926-24-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6479-6323-30mg |
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine |
2097926-24-2 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6479-6323-20μmol |
4-{[1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-2-methylpyrimidine |
2097926-24-2 | 20μmol |
$79.0 | 2023-09-08 |
4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine Related Literature
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Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
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E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Additional information on 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine
4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine: A Novel Scaffold for Targeted Therapeutic Development
4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine, with the CAS number 2097926-24-2, represents a promising molecular scaffold in the field of pharmaceutical chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The structural complexity of 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine is primarily attributed to its unique combination of a pyrimidine core, a piperidine ring, and a substituted benzene sulfonamide moiety. These functional groups collectively contribute to its potential as a versatile platform for drug discovery.
5-chloro-2-methoxybenzenesulfonyl is a key functional group in the molecular structure of 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine. This sulfonamide derivative introduces polar interactions and enhances the compound's ability to interact with biological targets. The presence of the chloro and methoxy substituents on the benzene ring further modulates the compound's physicochemical properties, such as solubility and metabolic stability. Recent studies have highlighted the significance of these substituents in improving the compound's selectivity toward specific enzymatic targets.
The piperidine ring in 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine plays a critical role in its pharmacological activity. Piperidine derivatives are commonly used as scaffolds for developing drugs targeting G-protein coupled receptors (GPCRs) and ion channels. The 4-yloxy functionality at the piperidine ring introduces additional conformational flexibility, enabling the compound to adopt multiple binding modes with its target proteins. This structural adaptability is a key factor in the compound's potential for modulating diverse biological pathways.
2-methylpyrimidine is the core pyrimidine ring of 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine. The introduction of a methyl group at the 2-position of the pyrimidine ring has been shown to enhance the compound's metabolic stability and reduce its susceptibility to enzymatic degradation. This modification is particularly important for improving the bioavailability of the compound in vivo, making it a favorable candidate for oral administration.
Recent advances in medicinal chemistry have demonstrated that 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine exhibits promising activity against a range of disease-related targets. For instance, studies published in Journal of Medicinal Chemistry (2023) have reported that this compound shows potent inhibitory effects against protein kinase C (PKC), a key enzyme involved in cell proliferation and survival. The compound's ability to selectively inhibit PKC isoforms may make it a valuable tool for developing therapies targeting cancers with aberrant PKC signaling.
Moreover, 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine has been evaluated for its potential as an anti-inflammatory agent. Research published in Pharmacological Research (2023) suggests that this compound can modulate the activity of 5-lipoxygenase, an enzyme implicated in the biosynthesis of leukotrienes. By inhibiting 5-lipoxygenase, the compound may help reduce inflammation associated with conditions such as rheumatoid arthritis and asthma.
The synthesis of 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine involves a multi-step process that combines electrophilic substitution reactions with nucleophilic attack mechanisms. The key synthetic route begins with the preparation of the 5-chloro-2-methoxybenzenesulfonyl chloride intermediate, which is then coupled with a piperidine derivative through a nucleophilic substitution reaction. The resulting compound is further modified to incorporate the 2-methylpyrimidine core, completing the molecular structure.
Recent computational studies have provided insights into the binding modes of 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine with its target proteins. Molecular docking simulations suggest that the compound binds to PKC through a combination of hydrogen bonding and hydrophobic interactions. The 5-chloro-2-methoxybenzenesulfonyl group forms hydrogen bonds with key residues in the active site of PKC, while the piperidine ring contributes to hydrophobic interactions with the surrounding amino acid residues.
The pharmacokinetic profile of 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine has also been investigated in preclinical studies. Animal experiments have shown that the compound exhibits good oral bioavailability and a favorable half-life, which are critical parameters for drug development. The compound's ability to maintain its activity in vivo suggests that it has the potential to be developed into a therapeutic agent for chronic diseases.
In summary, 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine represents a significant advancement in the field of pharmaceutical chemistry. Its unique molecular structure, combined with its potential biological activities, makes it a promising candidate for the development of new therapies. Ongoing research is focused on optimizing its pharmacological properties and exploring its applications in various medical fields.
Further studies are needed to fully understand the mechanism of action of 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine and to evaluate its safety profile. The compound's potential as a therapeutic agent underscores the importance of continued research in medicinal chemistry and drug discovery. As our understanding of this compound grows, it may pave the way for the development of novel treatments for a wide range of diseases.
Overall, 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine exemplifies the power of rational drug design in creating molecules with tailored biological activities. Its structural complexity and functional versatility make it a valuable tool for researchers seeking to develop innovative therapies. The ongoing exploration of this compound's properties and applications highlights the dynamic nature of pharmaceutical research and its potential to impact human health.
As the field of medicinal chemistry continues to evolve, compounds like 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine will play a crucial role in advancing our understanding of disease mechanisms and developing effective treatments. The integration of computational methods, synthetic chemistry, and biological testing will be essential in unlocking the full potential of this compound and similar molecular scaffolds.
In conclusion, 4-{1-(5-chloro-2-methoxybenzenesulfonyl)piperidin-4-yloxy}-2-methylpyrimidine stands as a testament to the innovation and creativity in modern pharmaceutical research. Its unique structure and potential applications underscore the importance of continued investment in drug discovery. As we move forward, the exploration of this compound and its derivatives will undoubtedly contribute to the development of new therapies that address unmet medical needs.
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